molecular formula C11H17NO B1520022 8-(Cyclopropylmethyl)-8-azabicyclo[3.2.1]octan-3-one CAS No. 1184918-93-1

8-(Cyclopropylmethyl)-8-azabicyclo[3.2.1]octan-3-one

Cat. No.: B1520022
CAS No.: 1184918-93-1
M. Wt: 179.26 g/mol
InChI Key: ORXWSZSJANOMOQ-UHFFFAOYSA-N
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Description

8-(Cyclopropylmethyl)-8-azabicyclo[3.2.1]octan-3-one is a chemical compound with the CAS Number: 1184918-93-1 . It has a molecular weight of 179.26 .


Molecular Structure Analysis

The this compound molecule contains a total of 32 bonds . There are 15 non-H bonds, 1 multiple bond, 2 rotatable bonds, 1 double bond, 1 three-membered ring, 1 five-membered ring, 1 six-membered ring, 1 seven-membered ring, 1 ketone (aliphatic), and 1 tertiary amine (aliphatic) .


Physical and Chemical Properties Analysis

This compound is stored at room temperature . It has a molecular weight of 179.26 .

Scientific Research Applications

Synthesis and Chemical Reactivity

Efficient Synthesis Using Pyroglutamic Acid : A study by Singh et al. (2007) demonstrates an efficient synthesis of 8-methyl-3,8-diazabicyclo[3.2.1]octane (azatropane) from pyroglutamic acid, employing amide activation. This methodology also facilitated the synthesis of several 3-substituted analogs, showcasing their potential in receptor affinity studies (Singh et al., 2007).

Enantioselective Construction for Alkaloids Synthesis : The core structure of 8-azabicyclo[3.2.1]octane, vital for tropane alkaloids, has been a focal point for enantioselective synthesis. Rodríguez et al. (2021) compiled methodologies aiming at the stereoselective formation of this bicyclic scaffold, highlighting its importance in synthesizing bioactive compounds (Rodríguez et al., 2021).

Biological Applications and Studies

Novel Methodologies for Alkaloid Synthesis : Mao et al. (2014) presented a novel approach for synthesizing hydroxylated 8-azabicyclo[3.2.1]octan-3-ones, vital for tropane alkaloid synthesis. This method involves a two-step process starting from keto-lactams, showcasing a flexible route for synthesizing pharmacologically relevant compounds (Mao et al., 2014).

Structure-Activity Relationship Studies : A study by Cararas et al. (2011) explored the structure-activity relationships of 8-substituted azabicyclo[3.2.1]octane derivatives at monoamine transporters, highlighting the 8-cyclopropylmethyl group's role in imparting high selectivity. This research provides insights into designing compounds with specific transporter affinity profiles (Cararas et al., 2011).

Conformational and Structural Studies

Constrained Proline Analogue : The synthesis of 8-azabicyclo[3.2.1]octane-1-carboxylic acid, a proline analogue, by Casabona et al. (2007), demonstrates the chemical versatility of the 8-azabicyclo[3.2.1]octane framework. This analogue offers a new perspective on designing peptides and proteins with modified backbones for enhanced stability or specificity (Casabona et al., 2007).

Safety and Hazards

The safety data sheet for 8-(Cyclopropylmethyl)-8-azabicyclo[3.2.1]octan-3-one indicates that it should be handled in a well-ventilated place . Suitable protective clothing should be worn to avoid contact with skin and eyes . The formation of dust and aerosols should be avoided, and non-sparking tools should be used .

Biochemical Analysis

Biochemical Properties

8-(Cyclopropylmethyl)-8-azabicyclo[3.2.1]octan-3-one plays a significant role in biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with tropinone reductase I and tropinone reductase II, enzymes involved in the biosynthesis of tropane alkaloids . These interactions are crucial as they influence the metabolic pathways and the spectrum of alkaloids produced in certain plants. The compound’s ability to inhibit or activate these enzymes can lead to significant changes in biochemical reactions.

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, in transformed root cultures of Datura stramonium, the compound alters the spectrum of tropane esters produced . This indicates its potential impact on gene expression and metabolic processes within the cells.

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can inhibit or activate enzymes such as tropinone reductase I and II, leading to changes in gene expression and metabolic pathways . The compound’s structure allows it to fit into the active sites of these enzymes, thereby modulating their activity and influencing biochemical reactions.

Temporal Effects in Laboratory Settings

The stability and degradation of this compound over time are important factors in laboratory settings. Studies have shown that the compound can have long-term effects on cellular function when used in in vitro or in vivo experiments . Its stability and degradation rate can influence the duration and intensity of its effects on cells and biochemical reactions.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, while at higher doses, it could lead to toxic or adverse effects . Understanding the threshold effects and the safe dosage range is crucial for its application in scientific research and potential therapeutic uses.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes such as tropinone reductase I and II, influencing the biosynthesis of tropane alkaloids . These interactions can affect metabolic flux and the levels of various metabolites within the cells, highlighting the compound’s role in metabolic processes.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation within different cellular compartments . Understanding these mechanisms is essential for predicting the compound’s effects on cellular function and its potential therapeutic applications.

Subcellular Localization

The subcellular localization of this compound plays a crucial role in its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . This localization can influence its interactions with biomolecules and its overall effects on cellular processes.

Properties

IUPAC Name

8-(cyclopropylmethyl)-8-azabicyclo[3.2.1]octan-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17NO/c13-11-5-9-3-4-10(6-11)12(9)7-8-1-2-8/h8-10H,1-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ORXWSZSJANOMOQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1CN2C3CCC2CC(=O)C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60654922
Record name 8-(Cyclopropylmethyl)-8-azabicyclo[3.2.1]octan-3-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60654922
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

179.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1184918-93-1
Record name 8-(Cyclopropylmethyl)-8-azabicyclo[3.2.1]octan-3-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60654922
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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